2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPMRFDLCPFBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645351 | |
| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-72-8 | |
| Record name | 2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Introduction of the trifluorophenyl group via appropriate trifluorophenyl derivatives.
- Construction of the butyric acid skeleton with geminal dimethyl substitution.
- Functional group transformations including ketone formation and acid hydrolysis.
The key synthetic steps are condensation reactions, esterification, hydrolysis, and sometimes decarboxylation.
Detailed Preparation Route
A representative synthetic route, based on available literature and patent disclosures, is as follows:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of β-keto ester intermediate | React 3,4,5-trifluorophenyl derivative (e.g., trifluorophenylacetonitrile or trifluorophenylacetate) with dimethylmalonate or α-bromo esters in the presence of zinc in tetrahydrofuran (THF) | Formation of ethyl or methyl 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyrate |
| 2 | Hydrolysis of ester to acid | Treatment with aqueous sodium hydroxide (NaOH) solution followed by acidification with dilute hydrochloric acid (HCl) | Conversion of ester to 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid |
| 3 | Purification | Crystallization or extraction to isolate pure acid | High purity product with stable quality |
This method benefits from the use of inexpensive and readily available starting materials, avoids large amounts of acidic waste, and provides relatively high yields suitable for industrial scale-up.
Example Synthesis from Patent CN102320957B
- Step 1: 2,4,5-trifluorophenylacetonitrile is reacted with α-bromoacetic acid ethyl ester and zinc in THF to yield ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
- Step 2: The ester is hydrolyzed with sodium hydroxide solution, then acidified with dilute hydrochloric acid to obtain the corresponding 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid.
Though this patent focuses on a closely related compound (with 2,4,5-trifluorophenyl), the methodology is adaptable to the 3,4,5-trifluorophenyl isomer and the geminal dimethyl substitution by modifying the starting materials accordingly.
Alternative Synthetic Approaches
- Use of Dimethylmalonic Acid or Esters: The trifluorophenyl derivative can be reacted with dimethylmalonate esters under basic conditions to introduce the 2,2-dimethyl substitution, followed by oxidation to the ketone and hydrolysis to the acid.
- Decarboxylation Steps: In some routes, decarboxylation is employed after hydrolysis to remove excess carboxyl groups, refining the acid structure.
Research Findings and Process Optimization
- The trifluorophenyl group enhances the compound’s chemical stability and bioavailability, making the synthetic route’s efficiency critical for pharmaceutical applications.
- Process parameters such as reaction temperature (typically 0–40 °C), reaction time (4–18 hours), and molar ratios of reactants are optimized to maximize yield and purity.
- Use of organic solvents immiscible with water (e.g., toluene, methyl tert-butyl ether) during extraction and purification improves product isolation and reduces impurities.
- The reaction avoids generation of large volumes of acidic waste, aligning with green chemistry principles and industrial scalability.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Trifluorophenylacetonitrile or trifluorophenyl derivatives, α-bromo esters, dimethylmalonate esters | Readily available and inexpensive |
| Solvent | Tetrahydrofuran (THF), toluene, methyl tert-butyl ether | THF for reaction; others for extraction |
| Catalyst/Promoter | Zinc metal | Facilitates coupling reaction |
| Base for hydrolysis | Sodium hydroxide (NaOH) | Hydrolyzes ester to acid |
| Temperature | 0–40 °C | Controlled to minimize side reactions |
| Reaction time | 4–18 hours | Optimized for yield and purity |
| Yield | Moderate to high (exact values vary) | Industrially viable |
| Purification | Acidification, crystallization, extraction | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| InChI | InChI=1S/C12H11F3O3/c1-12(2,11(17)18)5-9(16)6-3-7(13)10(15)8(14)4-6/h3-4H,5H2,1-2H3,(H,17,18) |
| InChI Key | XLPMRFDLCPFBMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CC(=O)C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Industrial Production
While specific industrial methods are not widely documented, they generally involve scaling up laboratory processes with optimized reaction conditions and continuous flow reactors to enhance yield and efficiency.
Chemical Applications
- Organic Synthesis : Acts as a building block for synthesizing other complex organic molecules.
- Analytical Chemistry : Utilized as a reference standard in various analytical procedures.
Biological Applications
- Potential Therapeutic Properties : Investigated for its ability to modulate biological pathways and interactions with biomolecules.
- Anti-inflammatory Effects : Compounds containing trifluoromethyl groups are often studied for their potential to reduce inflammation.
Medical Research
Research is ongoing into the compound's potential effects on cell proliferation and apoptosis induction through mitochondrial pathways. It may also influence cytokine production and signaling pathways involved in inflammation.
Case Studies and Research Findings
Research into the biological activity of this compound has indicated potential mechanisms such as:
- Inhibition of Cell Proliferation : Similar compounds have shown efficacy in inhibiting tumor progression.
- Induction of Apoptosis : Evidence suggests the compound may promote programmed cell death.
- Modulation of Inflammatory Pathways : Influences cytokine production linked to inflammatory responses.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in disease processes .
Comparison with Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
- 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4-oxo-2-pyridyl-4,5,6,7-tetrahydroindazole
Comparison: Compared to similar compounds, 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butryic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Biological Activity
2,2-Dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid (CAS No. 898766-72-8) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHFO
- Molecular Weight : 260.21 g/mol
- CAS Number : 898766-72-8
The compound features a trifluorophenyl group which may contribute to its biological activity by influencing its interaction with biological targets.
Anti-inflammatory Effects
Compounds with a trifluoromethyl group are often investigated for their anti-inflammatory properties. The presence of fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its efficacy in modulating inflammatory pathways.
Case Studies and Research Findings
The exact mechanisms by which 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key growth factors involved in tumor progression.
- Induction of Apoptosis : The compound may promote programmed cell death through mitochondrial pathways.
- Modulation of Inflammatory Pathways : It may influence cytokine production and signaling pathways involved in inflammation.
Q & A
Q. What are the common synthetic routes for preparing 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid, and how are intermediates characterized?
The compound can be synthesized via condensation reactions involving fluorinated phenylacetic acid derivatives. For example, 3-oxo-4-(fluorophenyl)butyric acid esters are key intermediates, as seen in the synthesis of structurally similar compounds like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid . Key steps include:
- Condensation : Reacting 2,4,5-trifluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) under reflux conditions.
- Esterification : Protecting the ketone group using benzyl esters.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures. Characterization : Use H/F NMR to confirm fluorine substitution patterns, IR spectroscopy for carbonyl groups, and LC-MS for purity assessment.
Q. How do the fluorine substituents on the phenyl ring influence the compound’s physicochemical properties?
The 3,4,5-trifluorophenyl group significantly alters electronic and steric properties:
- Electron-withdrawing effects : Fluorine atoms increase the acidity of adjacent protons (e.g., α-hydrogens near the ketone) and stabilize negative charges in intermediates.
- Lipophilicity : Enhances membrane permeability, critical for pharmacological studies.
- Thermal stability : Fluorination raises melting points (e.g., 3,4,5-trifluorophenylacetic acid melts at 99–101°C ). Experimental methods like differential scanning calorimetry (DSC) and X-ray crystallography can quantify these effects.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2,2-dimethyl-4-oxo-4-(3,4,5-trifluorophenyl)butyric acid in nucleophilic reactions?
Density functional theory (DFT) calculations are valuable for:
- Electrostatic potential mapping : Identifying electron-deficient regions (e.g., the ketone group) prone to nucleophilic attack.
- Transition state analysis : Modeling steric hindrance from the 2,2-dimethyl group.
- Solvent effects : Simulating polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. Validation via kinetic isotope effects (KIEs) or Hammett plots can resolve discrepancies between computational and experimental data .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated intermediates?
Contradictions often arise from dynamic effects (e.g., rotational barriers in NMR):
- Variable-temperature NMR : Resolve overlapping signals by slowing molecular motion at low temperatures.
- F NMR coupling constants : Analyze values to confirm substitution patterns on the phenyl ring.
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry. For example, tris(3,4,5-trifluorophenyl)borane derivatives exhibit distinct B NMR shifts under microwave irradiation, highlighting the role of reaction conditions .
Q. How can this compound serve as a precursor for radiopharmaceuticals or bioactive molecules?
The trifluorophenyl moiety is a common pharmacophore in PET tracers. For example:
- Radiolabeling : Introduce C or F isotopes at the methyl or carbonyl groups for imaging applications.
- Derivatization : React the ketone with hydrazines to form hydrazones for targeted drug delivery. A related compound, (R)-3-(difluoroboranyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one, is used in SV2A-targeting radiotracers like [C]UCB-J .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
